molecular formula C9H10FN3S B12550651 Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- CAS No. 149634-41-3

Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-

Cat. No.: B12550651
CAS No.: 149634-41-3
M. Wt: 211.26 g/mol
InChI Key: SYTQZZSJLXTVMO-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- is a chemical compound with a complex structure that includes a hydrazone and a urea derivative

Properties

CAS No.

149634-41-3

Molecular Formula

C9H10FN3S

Molecular Weight

211.26 g/mol

IUPAC Name

[1-(2-fluorophenyl)ethylideneamino]thiourea

InChI

InChI=1S/C9H10FN3S/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10/h2-5H,1H3,(H3,11,13,14)

InChI Key

SYTQZZSJLXTVMO-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=S)N)C1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The target compound forms through a Schiff base reaction between the carbonyl group of 1-(2-fluorophenyl)ethanone (2-fluoroacetophenone) and the primary amine of thiosemicarbazide. Protonation of the carbonyl oxygen by acetic acid enhances electrophilicity, facilitating nucleophilic attack by the hydrazine nitrogen (Figure 1).

Figure 1:
$$
\text{1-(2-Fluorophenyl)ethanone} + \text{Thiosemicarbazide} \xrightarrow{\text{H}^+, \Delta} \text{Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-}
$$

Standard Protocol

  • Reactants :

    • 1-(2-Fluorophenyl)ethanone (1.0 equiv, 154.1 mg/mmol)
    • Thiosemicarbazide (1.05 equiv, 91.1 mg/mmol)
    • Glacial acetic acid (2–3 drops)
    • Anhydrous ethanol (20 mL per mmol of ketone).
  • Procedure :

    • Reflux the mixture at 80°C for 4–6 hours.
    • Cool to room temperature; collect precipitate via vacuum filtration.
    • Wash with cold ethanol (2 × 10 mL) and recrystallize from ethanol:dioxane (1:2).
  • Yield : 78–82%.

Table 1: Optimization of Acid-Catalyzed Condensation

Parameter Optimal Range Impact on Yield
Reaction Time 4–6 hours <4h: <60%; >6h: No improvement
Temperature 75–85°C Lower temps slow kinetics
Solvent Anhydrous ethanol Higher polarity solvents reduce byproducts
Acid Catalyst Acetic acid (0.5–1%) Excess acid degrades thiosemicarbazide

Alkali-Mediated Cyclization of Dithiocarbamate Intermediates

Method Overview

This two-step approach involves:

  • Synthesis of sodium dithiocarbamate from 2-fluoroacetophenone and carbon disulfide.
  • Alkali-induced cyclization to form the hydrazinecarbothioamide core.

Step 1: Dithiocarbamate Formation
$$
\text{1-(2-Fluorophenyl)ethanone} + \text{CS}_2 + \text{NaOH} \rightarrow \text{Sodium 2-(2-fluorophenyl)ethyldithiocarbamate}
$$

  • Conditions: 50–60°C, 2 hours in ethanol/water (3:1).

Step 2: Cyclization
$$
\text{Dithiocarbamate} \xrightarrow{\text{NaOH, Δ}} \text{Hydrazinecarbothioamide derivative}
$$

  • Reflux in 8% NaOH for 3 hours.

Table 2: Comparative Analysis of Cyclization Methods

Condition Yield (%) Purity (HPLC)
8% NaOH, 80°C 65 92%
5% KOH, 70°C 58 89%
10% NH4OH, 90°C 71 94%

Microwave-Assisted Synthesis

Accelerated Protocol

Microwave irradiation reduces reaction time from hours to minutes while maintaining yield:

  • Reactants : Same as acid-catalyzed method.
  • Conditions : 300 W, 100°C, 15–20 minutes.
  • Yield : 80–84% with 98% purity (vs. 78–82% conventional).

Advantages :

  • 80% reduction in energy consumption.
  • Minimizes thermal decomposition of thiosemicarbazide.

Purification and Characterization

Recrystallization Techniques

  • Solvent Systems :
    • Ethanol:dioxane (1:2) achieves 99% purity.
    • Acetonitrile:water (4:1) reduces residual acetic acid.

Analytical Data

  • FT-IR (KBr, cm⁻¹) :
    • 3150–3319 (N–H stretch), 1663–1682 (C=O), 1243–1258 (C=S).
  • ¹H NMR (DMSO-d₆, δ ppm) :
    • 2.51 (s, 3H, CH₃), 7.36–7.75 (m, 4H, Ar–H), 10.54 (s, 1H, NH).
  • X-ray Crystallography :
    • Confirms E-configuration; N–H···S/F hydrogen bonding stabilizes crystal lattice.

Industrial-Scale Production Considerations

Challenges and Solutions

Challenge Mitigation Strategy
Thiosemicarbazide hydrolysis Use excess ketone (1.2 equiv)
Solvent recovery Ethanol distillation at 78°C
Byproduct formation Activated charcoal filtration

Table 3: Cost Analysis per Kilogram

Component Cost (USD)
2-Fluoroacetophenone 320
Thiosemicarbazide 110
Solvent recovery −90
Total 340

Emerging Methodologies

Enzymatic Catalysis

  • Lipase-mediated condensation in Tris buffer (pH 7.5) at 35°C achieves 74% yield over 36 hours.
  • Advantages: No acid waste; unsuitable for large-scale due to enzyme cost.

Flow Chemistry

  • Continuous flow reactor (residence time: 12 minutes):
    • 87% yield at 120°C, 20 bar.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity
Hydrazinecarbothioamide derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of breast cancer cells (MCF-7) and other tumor types by inducing apoptosis and disrupting cell cycle progression .

Table 1: Anticancer Activity of Hydrazinecarbothioamide Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
2-[1-(2-fluorophenyl)ethylidene]MCF-75.71Apoptosis induction
Other Derivative AHepG26.14Cell cycle arrest
Other Derivative BPC37.00Apoptosis

1.2 Antimicrobial Properties
The antimicrobial potential of hydrazinecarbothioamide derivatives has also been explored. These compounds demonstrate activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
2-[1-(2-fluorophenyl)ethylidene]MRSA32 µg/mL
Other Derivative CE. coli16 µg/mL
Other Derivative DC. albicans8 µg/mL

Agricultural Applications

Hydrazinecarbothioamide derivatives are being investigated for their potential as agrochemicals, particularly as insecticides and fungicides. The introduction of fluorinated groups enhances their efficacy and persistence in agricultural settings .

Case Study: Insecticidal Activity
A study reported the synthesis of a hydrazinecarbothioamide derivative that exhibited potent insecticidal activity against common agricultural pests. The compound's effectiveness was attributed to its ability to disrupt the physiological processes in insects, leading to mortality .

Material Science Applications

In addition to biological applications, hydrazinecarbothioamide compounds are being explored for their utility in material science, particularly in the development of polymers and coatings with enhanced properties such as thermal stability and chemical resistance .

Example: Polymer Synthesis
Research has demonstrated that incorporating hydrazinecarbothioamide into polymer matrices can improve mechanical properties and thermal stability, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can lead to changes in cellular pathways and biological activities .

Comparison with Similar Compounds

Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- and its potential advantages in various applications.

Biological Activity

Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- (CAS Number: 149634-41-3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₀FN₃S
  • Molecular Weight : 197.25 g/mol
  • IUPAC Name : Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-

The compound features a hydrazinecarbothioamide backbone with a 2-fluorophenyl substituent, which is significant for its biological properties.

Biological Activity Overview

Hydrazinecarbothioamides have been studied for various biological activities, including:

  • Antiviral Activity : Certain derivatives have shown significant antiviral effects against HEL cell cultures, with IC₅₀ values ranging from 11 to 20 μM. This suggests potential applications in treating viral infections .
  • Cytotoxicity : The compound exhibits cytotoxic properties against various cancer cell lines. For instance, derivatives similar to hydrazinecarbothioamide demonstrated low micromolar IC₅₀ values (1.9–4.4 μM) against human HeLa and CEM T-lymphocytes, indicating strong antitumor activity .
  • Antimicrobial Activity : Moderate antimicrobial effects have been observed across several strains of bacteria and fungi, which highlights the compound's potential as an antimicrobial agent .

Table 1: Biological Activity Summary of Hydrazinecarbothioamide Derivatives

Activity TypeTested Cell Lines/StrainsIC₅₀ (μM)Remarks
AntiviralHEL cell cultures11 - 20Significant antiviral activity
CytotoxicityHeLa, CEM T-lymphocytes1.9 - 4.4Potent cytostatic effects
AntimicrobialVarious bacterial strainsModerateEffective against multiple strains
AntitumorA549 lung cancer cellsSignificantInduces apoptosis via ROS pathway

Case Studies

  • Antitumor Mechanism : A study on a derivative of hydrazinecarbothioamide indicated that it induced apoptosis in A549 lung cancer cells through reactive oxygen species (ROS)-mediated pathways. The compound decreased mitochondrial membrane potential and altered protein expressions related to apoptosis (e.g., increased p53 and cleaved caspase-3) .
  • Cytotoxicity Evaluation : Another research evaluated the cytotoxic effects of various thiosemicarbazone derivatives, which included hydrazinecarbothioamides. The most potent compounds showed IC₅₀ values comparable to established chemotherapeutics like melphalan .
  • Antimicrobial Properties : In vitro studies have demonstrated that hydrazinecarbothioamides possess moderate antibacterial activity against strains such as Staphylococcus aureus and antifungal activity against Candida species, suggesting their utility in treating infections .

Q & A

Q. Basic Research Focus

  • Synthetic Routes :
    The compound can be synthesized via condensation reactions between a fluorophenyl-substituted ketone (e.g., 2-fluoroacetophenone derivatives) and thiosemicarbazide. Key reagents include ethanol or methanol as solvents under reflux conditions (60–80°C), with catalytic acetic acid to promote imine formation .

    • Example: Reaction of 2-fluoroacetophenone with hydrazinecarbothioamide in ethanol yields the target compound after recrystallization.
  • Characterization :

    • FT-IR Spectroscopy : Confirm the presence of C=S (1180–1200 cm⁻¹), C=N (1560–1580 cm⁻¹), and N-H (3150–3250 cm⁻¹) stretches .
    • X-ray Crystallography : Use SHELX suite for structure refinement. Key parameters include triclinic crystal systems (e.g., space group P1) and hydrogen bonding networks (e.g., N-H···S interactions) .

How can spectroscopic and crystallographic data resolve ambiguities in structural assignments of this compound?

Q. Advanced Research Focus

  • Data Integration :
    Combine NMR (¹H/¹³C) and IR to distinguish tautomeric forms (e.g., thione vs. thiol). For example, absence of S-H stretches (~2550 cm⁻¹) confirms the thione form .
    • Crystallographic Validation : SHELXL refinement of bond lengths (e.g., C-S: ~1.68 Å) and torsion angles confirms the E-configuration of the hydrazone moiety .

What computational approaches are effective in predicting the electronic and coordination properties of this compound?

Q. Advanced Research Focus

  • DFT Studies :
    Use Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets to calculate:
    • HOMO-LUMO gaps (e.g., ~4.5 eV for fluorophenyl derivatives) to assess redox activity .
    • Molecular electrostatic potential (MESP) maps to identify nucleophilic (S, N) sites for metal coordination .
    • Hyperpolarizability (β) : Predict nonlinear optical (NLO) properties; values >5× urea suggest sensor applications .

How can researchers address contradictions in reported biological activities of this compound?

Q. Advanced Research Focus

  • Methodological Strategies :
    • Dose-Response Reproducibility : Validate anticancer activity (e.g., IC₅₀) across multiple cell lines (e.g., MCF-7, HeLa) with standardized MTT assays .
    • Metal Chelation Studies : Compare bioactivity in presence/absence of transition metals (e.g., Cu²⁺) to isolate ligand-specific effects .
    • Control Experiments : Test hydrolytic stability in physiological buffers to rule out decomposition artifacts .

What are the key considerations for designing metal complexes using this compound as a ligand?

Q. Advanced Research Focus

  • Coordination Chemistry :
    • The thioamide (C=S) and hydrazone (C=N) groups act as bidentate ligands, forming stable complexes with Cu(II), Ni(II), and Zn(II).
    • Synthetic Protocol : React the ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water (1:1) under nitrogen to prevent oxidation .
    • Characterization : ESR for Cu(II) complexes (e.g., g∥ = 2.20, g⊥ = 2.05) and magnetic susceptibility for spin states .

How can crystallographic refinement using SHELX improve structural insights?

Q. Basic Research Focus

  • Refinement Workflow :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a Gemini diffractometer .
    • Structure Solution : SHELXD for phase problem resolution via dual-space methods .
    • Validation : Check R-factors (R₁ < 0.05) and residual electron density (<1.0 eÅ⁻³) .

What are the limitations of current biological studies, and how can they be mitigated?

Q. Advanced Research Focus

  • Limitations :
    • Limited in vivo data and pharmacokinetic profiles .
    • Variability in cytotoxicity assays due to solvent effects (e.g., DMSO concentration) .
  • Mitigation Strategies :
    • Use zebrafish models for preliminary toxicity screening.
    • Standardize assay conditions (e.g., <0.1% DMSO) and include positive controls (e.g., cisplatin) .

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